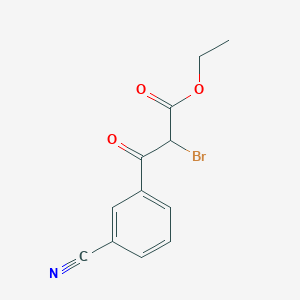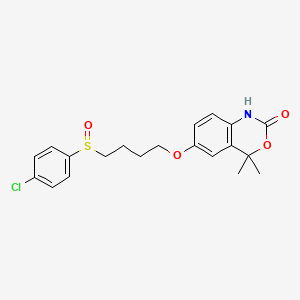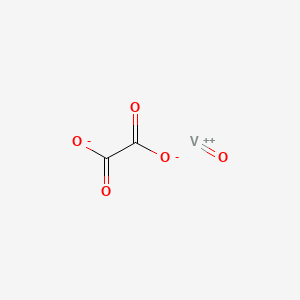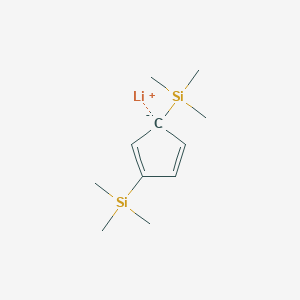
lithium;trimethyl-(3-trimethylsilylcyclopenta-1,4-dien-1-yl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
lithium;trimethyl-(3-trimethylsilylcyclopenta-1,4-dien-1-yl)silane is an organolithium compound that is widely used in organic synthesis. It is known for its unique reactivity and stability, making it a valuable reagent in various chemical transformations. The compound consists of a cyclopentadienyl ring substituted with two trimethylsilyl groups and a lithium cation.
Preparation Methods
Synthetic Routes and Reaction Conditions
lithium;trimethyl-(3-trimethylsilylcyclopenta-1,4-dien-1-yl)silane can be synthesized through several methods. One common approach involves the reaction of 1,3-bis(trimethylsilyl)cyclopenta-2,4-diene with an organolithium reagent such as n-butyllithium. The reaction is typically carried out in an inert atmosphere, such as under nitrogen or argon, to prevent the compound from reacting with moisture or oxygen. The reaction is usually performed at low temperatures to control the reactivity and ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of lithium 1,3-bis(trimethylsilyl)cyclopenta-2,4-dien-1-ide involves similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents. The compound is typically produced in batch reactors, and the product is purified through techniques such as distillation or crystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
lithium;trimethyl-(3-trimethylsilylcyclopenta-1,4-dien-1-yl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the lithium cation is replaced by other electrophiles.
Addition Reactions: It can undergo addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions, such as Diels-Alder reactions, to form cyclic structures.
Common Reagents and Conditions
Common reagents used in reactions with lithium 1,3-bis(trimethylsilyl)cyclopenta-2,4-dien-1-ide include electrophiles such as alkyl halides, carbonyl compounds, and halogens. The reactions are typically carried out in aprotic solvents like tetrahydrofuran (THF) or diethyl ether, under an inert atmosphere to prevent side reactions with moisture or oxygen .
Major Products Formed
The major products formed from reactions with lithium 1,3-bis(trimethylsilyl)cyclopenta-2,4-dien-1-ide depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions with alkyl halides can yield substituted cyclopentadienyl derivatives, while addition reactions with carbonyl compounds can produce alcohols or ketones .
Scientific Research Applications
lithium;trimethyl-(3-trimethylsilylcyclopenta-1,4-dien-1-yl)silane has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Catalysis: The compound is employed as a catalyst or catalyst precursor in various organic transformations, such as polymerization and cross-coupling reactions.
Material Science: It is used in the preparation of advanced materials, including organometallic complexes and polymers with unique properties.
Mechanism of Action
The mechanism of action of lithium 1,3-bis(trimethylsilyl)cyclopenta-2,4-dien-1-ide involves the interaction of the lithium cation with the cyclopentadienyl ring. The lithium cation stabilizes the negative charge on the ring, allowing it to act as a nucleophile in various reactions. The trimethylsilyl groups provide steric protection, enhancing the stability of the compound and preventing unwanted side reactions .
Comparison with Similar Compounds
Similar Compounds
Lithium bis(trimethylsilyl)amide: Another organolithium compound with similar reactivity, used as a strong non-nucleophilic base.
Lithium 1,1,1-trimethyl-N-(trimethylsilyl)silanaminide: Known for its use in organic synthesis and as a ligand in coordination chemistry.
Uniqueness
lithium;trimethyl-(3-trimethylsilylcyclopenta-1,4-dien-1-yl)silane is unique due to its combination of a cyclopentadienyl ring with trimethylsilyl groups, providing both stability and reactivity. This makes it a versatile reagent in organic synthesis, capable of participating in a wide range of chemical reactions .
Properties
CAS No. |
56742-80-4 |
|---|---|
Molecular Formula |
C11H21LiSi2 |
Molecular Weight |
216.4 g/mol |
IUPAC Name |
lithium;trimethyl-(3-trimethylsilylcyclopenta-1,4-dien-1-yl)silane |
InChI |
InChI=1S/C11H21Si2.Li/c1-12(2,3)10-7-8-11(9-10)13(4,5)6;/h7-9H,1-6H3;/q-1;+1 |
InChI Key |
SXWDPWLAZDXLID-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C[Si](C)(C)[C-]1C=CC(=C1)[Si](C)(C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(4-Acetamidophenyl)sulfonylamino]phenyl aniline](/img/structure/B8506878.png)
![tert-Butyl(1S)-1-[(dimethylamino)carbonyl]-2-methylpropylcarbamate](/img/structure/B8506888.png)
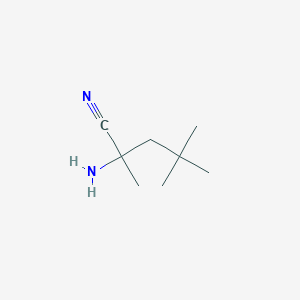
![8-(3-Fluorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B8506901.png)
![1-[4-(6,7-dimethoxyquinolin-4-yl)oxy-2-methoxyphenyl]-3-[(1S)-1-(1,3-thiazol-2-yl)ethyl]urea](/img/structure/B8506920.png)
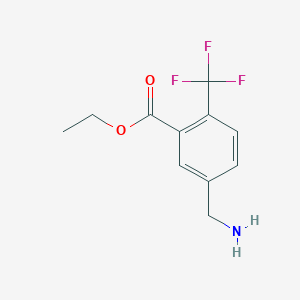
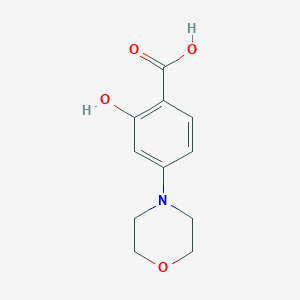
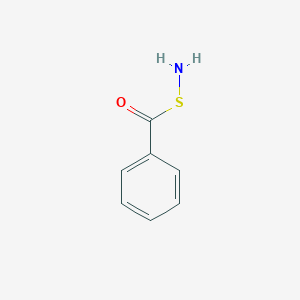
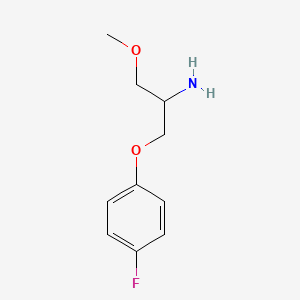
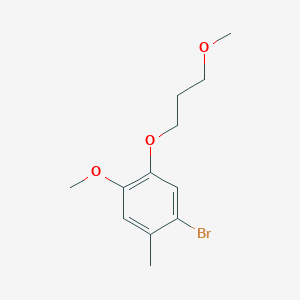
![Imidazo[1,2-a]pyridine,8-(4-chlorophenyl)-](/img/structure/B8506956.png)
